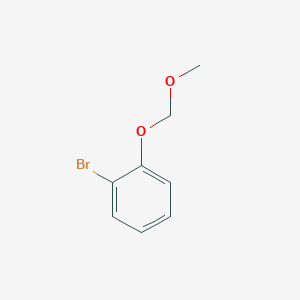

![molecular formula C16H15N3O B2590090 3-苯基-N-(吡唑并[1,5-a]吡啶-5-基)丙酰胺 CAS No. 2034547-39-0](/img/structure/B2590090.png)

3-苯基-N-(吡唑并[1,5-a]吡啶-5-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

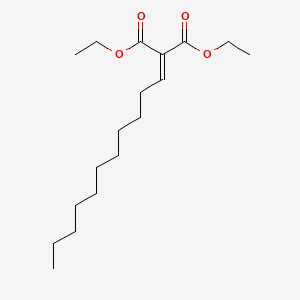

“3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrazolo [1,5- a ]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo [1,5- a ]pyrimidine derivatives has been widely studied . A simple, efficient, and environmentally friendly route is described for the synthesis of these derivatives under ultrasound irradiation . The condensation of aminopyrazole with formylated active proton compounds furnished pyrazolopyrimidine in high-to-excellent yields .Molecular Structure Analysis

The molecular structure of “3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide” include the condensation of aminopyrazole with formylated active proton compounds . This reaction is clean with excellent yields and reduces the use of solvents . Ultrasound irradiation offers several advantages, such as shorter reaction time, higher yields, milder conditions, and environmental friendliness .科学研究应用

抗溃疡剂和胃部特性

对咪唑并[1,2-a]吡啶及其类似物(其与3-苯基-N-(吡唑并[1,5-a]吡啶-5-基)丙酰胺具有结构相似性)的研究已确定具有显着的胃部分泌抑制和细胞保护特性的化合物。这些化合物被设计为 Sch 28080 的继任者,显示出有希望的抗溃疡应用药理学特征,突出了吡唑并[1,5-a]吡啶部分在影响生物活性中的结构重要性(Kaminski 等人,1987)。

抗增殖剂

已合成出与3-苯基-N-(吡唑并[1,5-a]吡啶-5-基)丙酰胺的核心结构相关的新型1-芳基-3、5-双(杂)芳基吡唑衍生物,并已证明对包括乳腺癌和白血病在内的癌细胞系具有显着的细胞毒性作用。这些发现表明吡唑并[1,5-a]吡啶-5-基衍生物作为癌症治疗的小分子抑制剂的潜力,其中特定的化合物通过细胞凋亡诱导细胞死亡(Ananda 等人,2017)。

抗菌和抗炎剂

一系列带有芳基磺酸酯部分的新型吡唑、异恶唑、苯并恶杂环庚三烯、苯并噻杂环庚三烯和苯并二氮杂卓衍生物已显示出有希望的抗菌和抗炎活性。这些化合物是通过多组分环缩合反应合成的,强调了通过吡唑并吡啶核心结构的修饰可以引发的多种生物活性(Kendre 等人,2015)。

OLED 材料

电子传输单元3-(1H-吡唑-1-基)吡啶(与所讨论的化学结构密切相关)已用于构建用于磷光有机发光二极管 (PhOLED) 的双极主体材料。这些材料在蓝色、绿色和白色 PhOLED 中表现出高效率和低效率滚降,证明了吡唑并[1,5-a]吡啶衍生物在材料科学和电子学中的实用性(Li 等人,2016)。

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may also interact with purine biochemical reactions.

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar, act as antimetabolites in purine biochemical reactions . This suggests that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may also interact with its targets in a similar manner.

Biochemical Pathways

Given that structurally similar compounds are known to act as antimetabolites in purine biochemical reactions , it is plausible that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may affect similar pathways. The downstream effects of this interaction could potentially include the inhibition of purine-dependent processes.

Result of Action

Compounds with similar structures are known to exhibit a range of biological activities, including antitrypanosomal activity , suggesting that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may have similar effects.

未来方向

Given the broad and diverse biological activities of pyrazolo [1,5- a ]pyrimidines, synthetic chemists have devoted serious attention to their synthesis . Future research could focus on exploring the potential applications of these compounds in medicinal chemistry, particularly as antimetabolites in purine biochemical reactions .

属性

IUPAC Name |

3-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-5,8-12H,6-7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOSGGHPIMIJCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

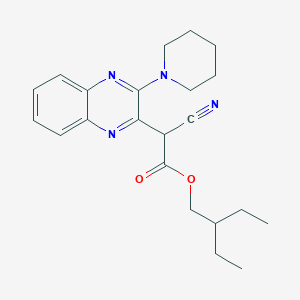

![(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2590010.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2590011.png)

![(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol](/img/structure/B2590018.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2590020.png)

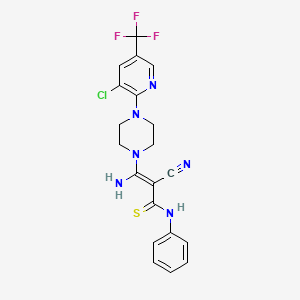

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2590023.png)

![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)

![7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2590025.png)